Ethyl dibromoacetate

Overview

Description

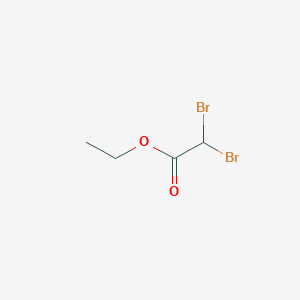

Ethyl dibromoacetate (CAS 617-33-4, molecular formula C₄H₅Br₂O₂) is a halogenated ester synthesized via the reaction of 2,2-dibromoacetic acid with ethanol . It serves as a versatile intermediate in organic synthesis, particularly in Reformatsky reactions for forming carbon-carbon bonds and as a difunctional initiator in atom transfer radical polymerization (ATRP) to produce triblock copolymers . Key physicochemical properties include a boiling point of 467.20 K and a standard enthalpy of formation (ΔfH°gas) of -323.31 kJ/mol . Sigma-Aldrich lists it as a rare chemical, emphasizing its specialized applications .

Preparation Methods

The direct bromination of ethyl acetate represents a widely cited method for synthesizing ethyl dibromoacetate. This approach leverages bromine (Br₂) in the presence of a catalyst to introduce two bromine atoms at the alpha position of the ester.

Reaction Mechanism and Conditions

The reaction typically employs phosphorus tribromide (PBr₃) or red phosphorus as a catalyst, facilitating the electrophilic addition of bromine to the alpha carbon of ethyl acetate . The general stoichiometry requires two equivalents of bromine per mole of ethyl acetate to achieve dibromination. Key parameters include:

-

Temperature : 70–90°C to balance reaction rate and side-product formation.

-

Atmosphere : Inert conditions (e.g., nitrogen) to prevent oxidation.

-

Catalyst Loading : 2–5 wt% red phosphorus or 1–3 mol% PBr₃ .

Example Procedure

In a representative protocol , ethyl acetate (88.1 g, 1.0 mol) is mixed with red phosphorus (4 g) and heated to 70°C. Bromine (319.6 g, 2.0 mol) is added dropwise over 24 hours, followed by reflux for 2 hours. Post-reaction processing includes filtration to remove catalyst residues and vacuum distillation to isolate this compound (yield: 75–80%).

Esterification of Dibromoacetic Acid

An alternative route involves the esterification of dibromoacetic acid with ethanol, offering higher purity at the expense of additional steps.

Synthesis of Dibromoacetic Acid

Dibromoacetic acid is prepared via bromination of acetic acid under radical-initiated conditions:

-

Bromination : Acetic acid (60.1 g, 1.0 mol) is treated with bromine (319.6 g, 2.0 mol) and a trace of benzoyl peroxide at 100°C for 6 hours.

-

Isolation : The crude product is purified via fractional distillation (b.p. 215–220°C).

Esterification Process

The dibromoacetic acid (217.9 g, 1.0 mol) is then esterified with ethanol (46.1 g, 1.0 mol) using concentrated sulfuric acid (5 mL) as a catalyst . The mixture is refluxed for 24 hours, followed by neutralization with sodium carbonate and extraction with diethyl ether. Vacuum distillation yields this compound (b.p. 95–98°C at 15 mmHg; yield: 80–85%) .

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Yield | Purity | Scale Feasibility |

|---|---|---|---|---|---|

| Catalytic Bromination | PBr₃/Red P | 70–90°C | 75–80% | 90–95% | Industrial |

| Esterification | H₂SO₄ | Reflux | 80–85% | 95–98% | Laboratory |

Key Findings

-

Catalytic Bromination is preferred for large-scale production due to fewer steps and lower cost. However, it requires stringent control of bromine stoichiometry to minimize tri- or tetrabrominated byproducts .

-

Esterification offers superior purity, making it suitable for pharmaceutical applications, but the two-step process increases time and resource expenditure .

Optimization Strategies

Solvent-Free Bromination

Recent advances highlight solvent-free bromination using microwave irradiation, reducing reaction time from 24 hours to 2–3 hours while maintaining yields >70%. This method minimizes waste and enhances energy efficiency.

Catalytic Innovations

Immobilized ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) have demonstrated improved catalyst recyclability, achieving five consecutive cycles without significant activity loss.

Chemical Reactions Analysis

Ethyl dibromoacetate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Reduction Reactions: This compound can be reduced to ethyl bromoacetate using reducing agents such as zinc and acetic acid.

Hydrolysis: It can be hydrolyzed to dibromoacetic acid in the presence of water and a strong acid or base.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium ethoxide yields ethyl ethoxyacetate .

Scientific Research Applications

Ethyl dibromoacetate has several scientific research applications:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to alkylate nucleophilic sites on proteins.

Industrial Applications: This compound is used in the production of specialty chemicals and as a reagent in chemical research.

Mechanism of Action

The mechanism of action of ethyl dibromoacetate involves its ability to act as an alkylating agent. It can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt cellular processes . The molecular targets and pathways involved include enzymes with nucleophilic active sites, such as cysteine and histidine residues .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Bromoacetate (CAS 105-36-2)

Structural Differences :

- Formula : C₄H₇BrO₂ (vs. C₄H₅Br₂O₂ for ethyl dibromoacetate).

- Substituents : One bromine atom at the α-position (vs. two bromines in this compound).

Synthesis: Produced from bromoacetic acid and ethanol via esterification, often using sodium hydride as a base . This compound requires dibromoacetic acid, synthesized using PBr₃ and Br₂ .

Physicochemical Properties :

- Ethyl bromoacetate has a lower molecular weight (167.00 g/mol vs. 311.60 g/mol), resulting in a lower boiling point (estimated ~430 K vs. 467.20 K for this compound) .

- This compound exhibits higher lipophilicity (logPₒcₜ/water = 1.665) compared to ethyl bromoacetate, influencing solubility and reactivity .

Ethyl Dibromofluoroacetate (CAS 565-53-7)

Structural Differences :

- Formula : C₄H₅Br₂FO₂, featuring a fluorine atom alongside two bromines.

Synthesis :

Fluorine is introduced via radical allylation or Reformatsky reactions with fluorinated precursors .

Reactivity :

- Fluorine’s electronegativity increases the compound’s stability and alters reaction pathways. For example, ethyl dibromofluoroacetate is used in synthesizing fluorinated pharmaceuticals like Ezetimibe analogues .

- This compound, lacking fluorine, is more reactive toward nucleophilic substitution due to weaker electron-withdrawing effects.

Ethyl Chlorobromoacetate

Structural Differences :

- Mixed halogenation (Cl and Br) at the α-position.

Occurrence :

Identified as a disinfection by-product, suggesting formation via halogen exchange in water treatment systems . This compound is also a disinfection by-product but with higher bromine content, indicating divergent formation mechanisms .

Other Halogenated Esters

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Ethyl Bromoacetate | Ethyl Dibromofluoroacetate |

|---|---|---|---|

| Molecular Weight (g/mol) | 311.60 | 167.00 | 289.94 |

| Boiling Point (K) | 467.20 | ~430 (estimated) | Not reported |

| logPₒcₜ/water | 1.665 | ~1.2 (estimated) | ~2.0 (estimated) |

| ΔfH°gas (kJ/mol) | -323.31 | Not reported | Not reported |

Biological Activity

Ethyl dibromoacetate (CHBrO), a compound characterized by its two bromine atoms attached to an acetate moiety, has garnered attention in various fields of organic chemistry and biological research. This article details its biological activity, applications, and associated safety concerns, drawing from diverse sources to provide a comprehensive overview.

This compound is synthesized from bromoacetic acid through esterification with ethanol. The compound is a colorless liquid with a pungent odor, soluble in organic solvents such as ether and acetone, but insoluble in water. Its molecular weight is approximately 245.9 g/mol, and it has a boiling point of 76°C to 78°C at 12 mmHg .

Biological Activity

1. Toxicological Profile

This compound is classified as a highly toxic substance. It is known to be a lachrymator (causing tearing) and poses serious health risks upon inhalation or skin contact. Acute exposure can lead to respiratory distress, skin irritation, and severe eye damage . The European Chemicals Agency (ECHA) lists it as fatal if swallowed or if it comes into contact with skin .

2. Mechanism of Action

The biological activity of this compound is primarily attributed to its alkylating properties. Alkylating agents interact with DNA and proteins, leading to cellular damage. This mechanism underlies its potential use in cancer research, where such compounds can be utilized to induce cytotoxic effects in malignant cells .

3. Applications in Research

This compound serves as a reagent in organic synthesis, particularly in the formation of β-hydroxy esters through reactions with carbonyl compounds . Its utility extends to the production of diphenoxy-acetic acid ethyl ester, which has implications in pharmaceuticals and agrochemicals .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the effects of this compound on various cancer cell lines. The results indicated that exposure led to significant cell death, particularly in breast cancer cells (MCF-7), through the induction of apoptosis. The study highlighted that the compound's alkylating nature contributed to DNA strand breaks, ultimately triggering programmed cell death .

Case Study 2: Environmental Impact

Research has also focused on the environmental implications of using this compound as a pesticide. Its high toxicity raises concerns regarding non-target organism effects and potential bioaccumulation in aquatic systems. Studies suggest that while effective against certain pests, its use should be carefully regulated to mitigate ecological risks .

Data Table: Summary of Biological Effects

Safety and Handling

Given its hazardous nature, this compound must be handled with care. Recommended safety measures include:

- Use of personal protective equipment (PPE) such as gloves and goggles.

- Work within fume hoods to avoid inhalation.

- Proper storage away from oxidizing agents and under cool conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for producing ethyl dibromoacetate with high yield?

this compound synthesis requires careful selection of solvents, catalysts, and reaction parameters. Dichloromethane (DCM) is preferred as a solvent due to its effectiveness in deprotonation reactions, while sodium bromide serves as a superior counter-ion compared to potassium due to lower solubility in organic phases . Excess zinc chloride (1.2 equivalents) enhances yield by stabilizing intermediates . Alternative routes involve reacting 2,2-dibromoacetic acid (synthesized via PBr₃ and Br₂ treatment of acetic acid) with ethanol, followed by phenolate substitution to modify reactivity . Yield optimization should prioritize solvent-catalyst compatibility and stepwise reaction monitoring.

Q. Which spectroscopic and physical characterization methods are critical for identifying this compound?

Key techniques include:

- Infrared (IR) Spectroscopy : Absorption bands at ~1,740 cm⁻¹ (C=O stretch) and ~600–700 cm⁻¹ (C-Br stretch) confirm ester and bromine functionalities .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR shows signals for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and the acetate moiety (δ 3.8–4.0 ppm, singlet for CH₂Br₂) .

- Physical Properties : Melting point (-20°C to 0°C), boiling point (~200–210°C), and solubility in polar aprotic solvents (e.g., DMSO, DMF) are critical for purity assessment .

Q. What are the primary reactivity profiles of this compound in organic synthesis?

this compound participates in:

- Reformatsky Reactions : Reacts with ketones to form β-hydroxy esters, facilitated by zinc catalysts .

- Nucleophilic Substitutions : Bromine atoms are replaced by phenolate or amine groups, enabling access to functionalized esters .

- Cross-Coupling Reactions : Used in samarium(II) iodide-mediated couplings for synthesizing α,α-disubstituted carbonyl derivatives .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of zwitterionic ligands in organometallic catalysis?

this compound reacts with N-methylimidazole to form bis-imidazolium salts, which are precursors to carbene ligands. The reaction in tetrahydrofuran (THF) at 343 K yields a carboxylate-functionalized bis-N-heterocyclic carbene (NHC) ligand, critical for stabilizing transition metal complexes (e.g., Rh, Ir). Single-crystal X-ray diffraction confirms the zwitterionic structure, highlighting its role in catalysis .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how are they addressed?

Co-elution with structurally similar esters (e.g., ethyl bromoacetate) complicates chromatographic separation. Solutions include:

- Multiple Linear Regression (MLR) Models : Correlate retention indices with molecular descriptors (e.g., dipole moment, polarizability) to predict elution behavior .

- Molar Conductivity Studies : Partial displacement of dibromoacetate ligands by solvent molecules (MeOH, DMF) alters conductivity, aiding quantification in rare-earth complexes .

Q. What molecular mechanisms underlie the hepatotoxicity and carcinogenic potential of dibromoacetate derivatives?

Dibromoacetate inhibits glutathione S-transferase zeta (GST-zeta), a detoxification enzyme, via covalent binding of α-halocarboxymethylglutathione intermediates . This inhibition disrupts tyrosine metabolism and induces oxidative DNA damage (e.g., 8-OHdG adducts in murine hepatocytes) . Physiologically based pharmacokinetic (PBPK) models suggest hepatic metabolism as the primary elimination pathway, with secondary non-GST-zeta pathways contributing to interspecies variability .

Q. How is this compound utilized in synthesizing fluorinated bioactive compounds?

It serves as a precursor for fluorinated analogs via radical allylation or Horner-Wadsworth-Emmons reactions. For example, reaction with LiAlH₄ reduces ester groups to alcohols, which are oxidized to aldehydes for subsequent fluorination . Such methods enable access to fluorinated pharmaceuticals like ezetimibe analogs .

Q. What factors influence the storage stability of this compound, and how can degradation be monitored?

Degradation is accelerated by moisture, light, and elevated temperatures. Stability protocols recommend:

- Storage : Anhydrous conditions at -20°C in amber glass .

- Monitoring : Gas chromatography-mass spectrometry (GC-MS) tracks decomposition products (e.g., dibromoacetic acid), while IR identifies hydrolysis-induced carbonyl shifts .

Properties

IUPAC Name |

ethyl 2,2-dibromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJGVVHCUXNSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060673 | |

| Record name | Ethyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-33-4 | |

| Record name | Ethyl 2,2-dibromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl dibromoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl dibromoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8830 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2-dibromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl dibromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl dibromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL DIBROMOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U57B34JKE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.